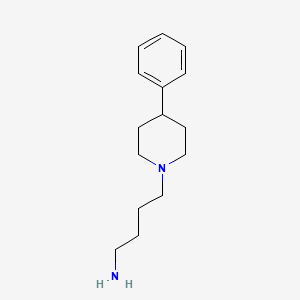

1-(4-Aminobutan-1-yl)-4-phenylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-phenylpiperidin-1-yl)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c16-10-4-5-11-17-12-8-15(9-13-17)14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFALOYUAYFHLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)CCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Transformations of 1 4 Aminobutan 1 Yl 4 Phenylpiperidine

Synthetic Routes to 1-(4-Aminobutan-1-yl)-4-phenylpiperidine

The construction of this compound is generally achieved through a convergent synthesis where the 4-phenylpiperidine (B165713) core is first prepared or obtained, followed by the introduction of the 4-aminobutyl group. The terminal amino group on the butyl chain requires protection during the key bond-forming steps to prevent unwanted side reactions.

A common and logical approach to synthesizing the target compound involves the modification of a pre-existing 4-phenylpiperidine molecule. This strategy is efficient as 4-phenylpiperidine is a readily available starting material. The main challenge lies in selectively introducing the 4-aminobutyl chain onto the piperidine (B6355638) nitrogen.

N-alkylation is a direct method for forming the crucial carbon-nitrogen bond between the 4-phenylpiperidine ring and the butyl side chain. To ensure the primary amine is formed selectively at the end of the synthesis, a protected form of the 4-aminobutyl group is used. A phthalimide (B116566) group is a common protecting group for primary amines because it is robust and can be removed under specific conditions.

The synthesis proceeds in two main steps:

N-Alkylation: 4-phenylpiperidine is reacted with an alkylating agent such as N-(4-bromobutyl)phthalimide. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide formed during the reaction.

Deprotection: The phthalimide protecting group is removed to reveal the primary amine. This is often accomplished by hydrazinolysis, using hydrazine (B178648) hydrate (B1144303), which cleaves the imide to yield the desired product and a phthalhydrazide (B32825) byproduct.

The table below outlines a typical reaction scheme for this N-alkylation approach.

| Step | Reactants | Reagents & Conditions | Product |

| 1 | 4-Phenylpiperidine, N-(4-bromobutyl)phthalimide | K₂CO₃, Acetonitrile (B52724) (CH₃CN), Reflux | 2-(4-(4-Phenylpiperidin-1-yl)butyl)isoindoline-1,3-dione |

| 2 | 2-(4-(4-Phenylpiperidin-1-yl)butyl)isoindoline-1,3-dione | Hydrazine hydrate (N₂H₄·H₂O), Ethanol, Reflux | This compound |

An alternative strategy involves forming the piperidine-butyl bond first, followed by the introduction of the amino group. This can be achieved by reacting 4-phenylpiperidine with a bifunctional linker, such as 1-bromo-4-chlorobutane. The difference in reactivity between the bromine and chlorine atoms allows for a sequential substitution. The more reactive alkyl bromide will preferentially alkylate the piperidine nitrogen.

Following the initial N-alkylation, the terminal chlorine can be substituted by an amino group. A common method to achieve this is the Gabriel synthesis, where the alkyl chloride is treated with potassium phthalimide, followed by hydrazinolysis, similar to the deprotection step described previously.

| Step | Reactants | Reagents & Conditions | Product |

| 1 | 4-Phenylpiperidine, 1-Bromo-4-chlorobutane | NaHCO₃, Dimethylformamide (DMF) | 1-(4-Chlorobutyl)-4-phenylpiperidine |

| 2 | 1-(4-Chlorobutyl)-4-phenylpiperidine, Potassium Phthalimide | DMF, Heat | 2-(4-(4-Phenylpiperidin-1-yl)butyl)isoindoline-1,3-dione |

| 3 | 2-(4-(4-Phenylpiperidin-1-yl)butyl)isoindoline-1,3-dione | Hydrazine hydrate (N₂H₄·H₂O), Ethanol, Reflux | This compound |

Multi-Step Synthesis from Precursors

General Methodologies for 4-Phenylpiperidine and 4-Aminopiperidine (B84694) Scaffolds

The synthesis of the core piperidine scaffold is a critical aspect of producing a wide range of pharmaceutical agents and research chemicals. Several robust and versatile methods have been developed for this purpose.

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds and is particularly useful for synthesizing substituted piperidines. This reaction typically involves the condensation of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

For the synthesis of 4-aminopiperidine scaffolds, a common precursor is a 1-protected-4-piperidone, such as N-Boc-4-piperidone. This ketone can react with an amine in the presence of a selective reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a frequently used reagent for this transformation because it is mild and tolerant of many functional groups. It is capable of reducing the intermediate iminium ion faster than it reduces the initial ketone. Another common reducing agent is sodium cyanoborohydride (NaBH₃CN).

A general scheme for this process is outlined below:

| Reactants | Reagents & Conditions | Product Type |

| 1-Protected-4-piperidone, Primary or Secondary Amine | Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloroethane (DCE) or Tetrahydrofuran (THF) | 4-Amino-1-protected-piperidine |

| 1-Protected-4-piperidone, Ammonia Source (e.g., NH₄OAc) | Sodium cyanoborohydride (NaBH₃CN), Methanol (B129727) (MeOH) | 4-Amino-1-protected-piperidine |

This method provides a versatile entry into a variety of 4-aminopiperidine derivatives by simply changing the amine component used in the reaction.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The Suzuki-Miyaura coupling, in particular, is a prominent method for creating the 4-phenylpiperidine scaffold.

This reaction typically involves the coupling of an organoboron compound (like phenylboronic acid) with an organohalide (such as a protected 4-iodopiperidine) in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and can influence the reaction's scope and functional group tolerance.

The table below summarizes the key components of a typical Suzuki-Miyaura coupling for the synthesis of a protected 4-phenylpiperidine.

| Organohalide | Organoboron Reagent | Palladium Catalyst | Base | Product |

| 1-Boc-4-iodopiperidine | Phenylboronic acid | Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | Sodium Carbonate (Na₂CO₃) | 1-Boc-4-phenylpiperidine |

Following the successful coupling, the Boc protecting group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the 4-phenylpiperidine core.

Alkylation Reactions and Their Applications

Alkylation reactions represent a fundamental approach for the synthesis of N-substituted piperidines. In the context of this compound, the most direct alkylation strategy involves the reaction of 4-phenylpiperidine with a suitable four-carbon electrophile bearing a protected amino group. For instance, a haloalkylamine derivative such as N-(4-bromobutyl)phthalimide can be used to alkylate the secondary amine of 4-phenylpiperidine, followed by deprotection of the phthalimide group to reveal the primary amine.

A more complex and powerful strategy involves a cascade Michael addition/alkylation process. This one-pot formal [4+2] cycloaddition approach can construct the piperidine ring itself. For example, heating a mixture of a substituted N-benzyl γ-chloropropylamine with a conjugated alkynoate or alkynone in the presence of a base can yield substituted piperidines. researchgate.net This method assembles the core ring structure and introduces substituents in a single, efficient step.

The table below summarizes representative conditions for N-alkylation in piperidine synthesis.

| Reactants | Reagents and Conditions | Product Type | Reference |

| N-benzyl γ-chloropropylamines, conjugated alkynoates | Sodium carbonate, catalytic sodium iodide, i-PrOH, 70-83°C | Substituted piperidines | researchgate.net |

| 4-hydroxy-4-phenylpiperidine, Halogenated reagent | Base (2 to 5 equivalents), 40 to 100°C | N-substituted piperidines | google.com |

Mannich Reactions and Intramolecular Cyclization Pathways

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that is instrumental in the synthesis of nitrogen-containing compounds, including piperidines. researchgate.net A three-component vinylogous Mannich-type reaction (VMR) can be employed to assemble a δ-amino carbonyl precursor, which can then undergo intramolecular cyclization to form a dihydropyridinone. rsc.org This intermediate serves as a stable and versatile precursor to the fully saturated piperidine ring. rsc.org

Inspired by the biosynthesis of piperidine alkaloids, where Δ¹-piperideine is a key intermediate formed from the intramolecular cyclization of a δ-amino pentanal, synthetic chemists have developed similar strategies. rsc.org The initial δ-amino carbonyl adduct from a Mannich reaction can cyclize to form a 2,3-dihydropyridinone, which is a more stable tautomeric form of the cyclic imine. rsc.org Subsequent reduction and functionalization can lead to the desired polysubstituted piperidine. Oxidative methodologies can also promote Mannich cyclizations; for example, the oxidation of α-silylamino and α-silylamido allyl- and vinylsilanes generates intermediate N-alkyl and N-acyliminium cations that readily cyclize. acs.org

These reactions can be highly stereocontrolled, with asymmetric induction achieved through chiral pool-based, chiral auxiliary-based, or asymmetric catalysis-based approaches. researchgate.net

| Reaction Type | Key Intermediates | Features | Reference |

| Three-component Vinylogous Mannich Reaction | δ-amino carbonyl adduct, dihydropyridinone | Inspired by biosynthesis, versatile for chiral piperidine synthesis. | rsc.org |

| Oxidative Mannich Cyclization | N-acyliminium cations | Stereocontrolled synthesis of highly functionalized tetrahydropyridines. | acs.org |

| Organocatalytic Mannich-Reductive Cyclization | Chiral proline-derived enamine | Formal [4+2] annulation for forming 2,3-substituted piperidines. | researchgate.net |

Curtius Rearrangement in Aminopiperidine Synthesis

The Curtius rearrangement provides a robust method for converting carboxylic acids into primary amines, making it a valuable tool for introducing the aminobutyl side chain in this compound. wikipedia.orgorganic-chemistry.org The reaction proceeds through the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed or reacted with other nucleophiles to yield the desired amine or its derivatives. wikipedia.orgnih.gov

A synthetic strategy could involve first alkylating 4-phenylpiperidine with an ester-containing four-carbon chain, such as ethyl 4-bromobutanoate. The resulting ester would then be hydrolyzed to the corresponding carboxylic acid. Conversion of this carboxylic acid to an acyl azide, followed by the Curtius rearrangement, would yield an isocyanate. Subsequent hydrolysis would furnish the target primary amine. organic-chemistry.org This rearrangement is known for its tolerance of a wide variety of functional groups and proceeds with complete retention of stereochemistry at the migrating carbon center. nih.govnih.gov One-pot procedures using reagents like diphenylphosphoryl azide (DPPA) are often employed to convert carboxylic acids directly to their corresponding carbamates or ureas, avoiding the isolation of potentially explosive acyl azide intermediates. nih.gov

Hydrosilylation Approaches for Piperidine Ring Formation

Hydrosilylation offers a modern and efficient pathway to the piperidine core, often starting from pyridine (B92270) derivatives. nih.gov Catalytic hydrosilylation of pyridines can lead to dearomatization, forming enamines that can be further functionalized or reduced to piperidines. nih.gov This method is an alternative to traditional hydrogenation. Depending on the catalyst and conditions, different levels of reduction can be achieved. For example, borenium-catalyzed hydrogenation of substituted pyridines can yield piperidines, while other systems might produce tetrahydropyridines. nih.gov

Intramolecular hydrosilylation is another powerful strategy. For instance, treatment of a homopropargyl alcohol with a silane (B1218182) followed by a regio- and stereoselective intramolecular hydrosilylation can lead to a cyclic siloxane, which can then be converted to a substituted piperidine through oxidation and reduction steps. sigmaaldrich.com This approach allows for the construction of the piperidine ring with a high degree of stereochemical control.

| Approach | Substrate | Catalyst/Reagent | Product | Reference |

| Dearomative Hydrosilylation | Quinolines, Pyridines | Silanes | Enamines, Tetrahydropyridines | nih.gov |

| Intramolecular Hydrosilylation/Oxidation | Homopropargyl alcohol | Tetramethyldisilazane (TMDS), Ru-catalyst, Oxidation | 3-hydroxypiperidine alkaloids | sigmaaldrich.com |

| Chemodivergent Hydrosilylation | Levulinic acid, Amines | Co₂(CO)₈, Phenylsilane | Pyrrolidones and Pyrrolidines | organic-chemistry.org |

Intramolecular Radical Cyclization Methods

Intramolecular radical cyclization has emerged as a key method for constructing cyclic systems, including the piperidine ring. nih.gov These reactions typically involve the generation of a radical species that subsequently attacks an internal double or triple bond to form the ring. A variety of precursors and conditions can be employed. For example, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines. acs.org

Modern methods often utilize photoredox catalysis to generate the radical species under mild conditions, avoiding the use of toxic reagents like tin hydrides. nih.gov For instance, an organic photoredox catalyst can induce the light-driven reduction of linear aryl halides to the corresponding radical species. This radical can then undergo regioselective cyclization to afford complex spiro-fused piperidines. nih.gov Other methods include cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes and radical cascades of 1,6-enynes initiated by triethylborane. nih.gov

Enantioselective Synthesis Strategies and Chiral Induction

The development of enantioselective methods is crucial for the synthesis of specific stereoisomers of pharmacologically active piperidines. Asymmetric induction can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from the chiral pool. researchgate.net

In the context of Mannich reactions, chiral proline-derived enamines can induce high stereoselectivity in the formation of the piperidine skeleton. researchgate.net Asymmetric hydrogenation of pyridine derivatives or their precursors is another powerful technique. Catalytic systems involving ruthenium(II) or rhodium(I) complexes with chiral ligands can efficiently reduce enamines or tetrahydropyridines to furnish chiral piperidines with high enantiomeric excess. nih.gov Similarly, enantioselective intramolecular aza-Heck cyclization of alkenylcarbamates under redox-neutral conditions, using a palladium catalyst with a chiral P-O ligand, provides a route to a wide range of chiral piperidines. nih.gov

| Method | Catalyst/Auxiliary | Key Transformation | Reference |

| Asymmetric Mannich Reaction | Chiral proline-derived catalysts | Stereoselective C-C bond formation | researchgate.net |

| Asymmetric Hydrogenation | Ruthenium(II) or Rhodium(I) with chiral ligands | Enantioselective reduction of enamines/pyridines | nih.gov |

| Enantioselective Intramolecular aza-Heck | Palladium catalyst with chiral P-O ligand | Redox-neutral cyclization of alkenylcarbamates | nih.gov |

| Phenylglycinol-Derived δ-Lactam Chemistry | Chiral lactam auxiliary | Synthesis of enantiopure 2-alkylpiperidines | researchgate.net |

Derivatization and Analog Generation of this compound

Derivatization of the lead compound this compound is essential for structure-activity relationship (SAR) studies and the optimization of its pharmacological profile. The primary amino group on the butyl side chain is a prime handle for chemical modification. Standard transformations such as acylation, sulfonylation, urea (B33335) formation, and reductive amination can be readily performed to generate a diverse library of analogs.

For example, reacting the primary amine with various acyl chlorides or anhydrides would yield a series of amides. Similarly, treatment with sulfonyl chlorides would produce sulfonamides. Reaction with isocyanates would lead to the formation of ureas. Furthermore, the use of N-(4-aminophenyl)piperidine as a derivatization tag has been explored to improve the analytical detection of organic acids, highlighting the utility of the aminopiperidine moiety in forming stable adducts. nih.govrowan.edu This derivatization chemistry can be applied to the terminal amino group of the target compound to explore its chemical space and potential applications.

Chemical Modifications of the Piperidine Nitrogen

In analogous 4-phenylpiperidine structures, the piperidine nitrogen is readily alkylated. For instance, modification of related 4-(3-(methylsulfonyl)phenyl)piperidine (B1601496) has been achieved via reaction with alkyl halides, such as propyl bromide, to yield the corresponding N-propyl derivative. nih.gov This type of reaction, a standard nucleophilic substitution, highlights the reactivity of the ring nitrogen.

Acylation of the piperidine nitrogen is another common transformation, converting the tertiary amine into an amide. This is typically achieved by reacting the piperidine with an acyl chloride or anhydride. Such modifications are used to introduce a variety of functional groups and are prevalent in the synthesis of piperidine-based drug candidates. kcl.ac.uk

Table 1: Representative Modifications of the Piperidine Nitrogen

| Reaction Type | Reagent Class | Resulting Functional Group |

| N-Alkylation | Alkyl Halide (e.g., R-Br) | N-Alkyl Piperidinium Salt |

| N-Acylation | Acyl Chloride (e.g., R-COCl) | N-Acyl Piperidine |

| Reductive Amination | Aldehyde/Ketone (R₂C=O) | N-Alkyl Piperidine |

Modifications of the Phenyl Ring System

The phenyl group at the 4-position of the piperidine ring can be modified through electrophilic aromatic substitution. The piperidine moiety, being an alkyl group, is generally considered an activating, ortho-, para-directing group. fiveable.me This directs incoming electrophiles to the positions ortho and para to the point of attachment on the phenyl ring. The para position is typically favored due to reduced steric hindrance.

Standard electrophilic aromatic substitution reactions can be applied to introduce a range of functional groups onto the phenyl ring, thereby modulating the electronic and steric properties of the molecule.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, primarily at the para-position.

Halogenation: Reaction with halogens (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) results in the corresponding halogenated derivative.

Friedel-Crafts Alkylation/Acylation: The introduction of alkyl or acyl groups can be achieved using an alkyl halide or acyl chloride with a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org

More advanced techniques, such as palladium-catalyzed C-H activation, have been developed for the functionalization of phenyl rings in related 2-phenylpiperidine (B1215205) systems. nih.gov These methods allow for the introduction of groups like acetates at specific positions, such as the meta-position, by using specialized directing templates. nih.gov

Table 2: Potential Electrophilic Aromatic Substitutions on the Phenyl Ring

| Reaction | Reagents | Major Product (Position) |

| Nitration | HNO₃, H₂SO₄ | 4-(4-Nitrophenyl)piperidine derivative |

| Bromination | Br₂, FeBr₃ | 4-(4-Bromophenyl)piperidine derivative |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 4-(4-Acylphenyl)piperidine derivative |

Modifications of the Butylamine Chain

The 4-aminobutyl side chain offers two primary sites for modification: the terminal primary amino group and the aliphatic chain itself. The terminal amine is a versatile functional handle for a variety of chemical transformations.

The N-terminal α-amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and reductive amination to introduce a wide array of substituents. nih.gov For example, the reaction with an acyl chloride would form an amide, while reaction with an aldehyde or ketone under reductive conditions would yield a secondary amine. The spontaneous intramolecular reaction of an unprotected N-terminus to form a diketopiperazine is a known pathway in peptides, highlighting the reactivity of this functional group. nih.gov

Research on related scaffolds has also focused on the complete replacement of the n-butylamine side chain with other moieties, such as N-alkyl piperidines and N-alkyl piperazines, to improve drug-like properties. nih.govnih.gov These syntheses often involve the reductive amination of a core piperidine intermediate with various Boc-protected aldehydes, followed by deprotection. nih.gov

Table 3: Modifications of the Butylamine Chain

| Modification Type | Reaction | Resulting Structure |

| Terminal Amine Acylation | Reaction with Acyl Chloride | N-(4-(4-phenylpiperidin-1-yl)butyl)amide |

| Terminal Amine Alkylation | Reductive Amination | N-Alkyl-N-(4-(4-phenylpiperidin-1-yl)butyl)amine |

| Chain Replacement | Reductive Amination with Piperidinyl Aldehyd | 1-((4-phenylpiperidin-1-yl)methyl)piperidine derivative |

Introduction of Spirocyclic Moieties

A significant area of chemical exploration for 4-phenylpiperidine derivatives has been the introduction of spirocyclic moieties at the C-4 position of the piperidine ring. This modification introduces conformational rigidity and three-dimensionality, which can be beneficial for optimizing interactions with biological targets.

The synthesis of spiro[piperidine-4,1'-cyclopropane] and other spirocyclic derivatives has been reported through various synthetic routes. One approach involves the construction of a functionalized cyclopropane (B1198618) ring prior to the assembly of the piperidine ring. rsc.org For example, dichlorocyclopropanation of a parent piperidine followed by reduction can be used to form the spiro-cyclopropane system. rsc.org Another strategy involves the one-pot reaction of 1-acylcyclopropanecarboxamides with electron-deficient alkenes to construct spiro piperidone-cyclopropane derivatives. rsc.org These spiro-piperidone intermediates can then be further elaborated.

The introduction of spirocycles is a modern strategy in drug design to move away from "flat" aromatic structures and explore new chemical space. bepls.com

Table 4: Examples of Spirocyclic Moieties Introduced at C-4

| Spirocyclic Ring | General Synthetic Strategy |

| Cyclopropane | Cyclopropanation of a piperidine precursor |

| Chromane | Multi-step synthesis involving spiro[chromane-2,4'-piperidin]-4(3H)-one |

| Oxazolidinone | Strecker-type reaction of a piperidin-4-one followed by cyclization |

Structure Activity Relationships Sar of 1 4 Aminobutan 1 Yl 4 Phenylpiperidine and Its Analogues

Elucidation of Key Structural Features for Biological Activity

The biological activity of 1-(4-Aminobutan-1-yl)-4-phenylpiperidine is a composite of the contributions from its core structural components: the piperidine (B6355638) ring, the N-substituent (the aminobutane chain), and the phenyl moiety. Alterations to any of these parts can significantly modulate the compound's interaction with its biological targets.

Role of the Piperidine Ring Substitution Pattern

The piperidine ring is a prevalent scaffold in many biologically active compounds due to its conformational flexibility and ability to present substituents in specific spatial orientations. In the context of 4-phenylpiperidine (B165713) analogues, substitutions on the piperidine ring can have a profound impact on activity. For instance, the introduction of substituents can alter the ring's conformation (chair, boat, or twist-boat), which in turn affects how the molecule fits into a receptor's binding pocket.

Research on various 4-phenylpiperidine derivatives has shown that the position and nature of substituents are crucial. For example, in a series of mono-substituted 4-phenylpiperidines, the position of the substituent on the aromatic ring was found to be critical for their in vivo effects on the dopaminergic system. nih.gov While direct studies on this compound are limited, SAR studies of related piperidine-based analogues of cocaine have indicated that modifications to the piperidine ring can significantly alter activity at monoamine transporters. nih.gov The presence of the phenyl group at the 4-position is a common feature in many opioid receptor ligands, and its interaction with the receptor is a key determinant of affinity and efficacy.

Influence of the N-Substituent on Pharmacological Profile

The substituent attached to the nitrogen atom of the piperidine ring plays a pivotal role in defining the pharmacological properties of 4-phenylpiperidine derivatives. This N-substituent can influence receptor affinity, selectivity, and functional activity (agonist, antagonist, or inverse agonist).

In the case of this compound, the N-substituent is a 4-aminobutyl chain. The length and nature of the N-alkyl chain are critical. Studies on related compounds have shown that varying the length of the N-alkyl or N-phenylalkyl chain can significantly impact biological activity. For instance, in a series of tramadol (B15222) derivatives, which share a substituted piperidine core, N-phenylalkyl substitutions were explored to develop novel μ-opioid receptor ligands. nih.gov The basic nitrogen of the piperidine is often crucial for forming salt bridges with acidic residues in the binding sites of many receptors. The terminal amino group on the butane (B89635) chain of this compound introduces another basic center, which could lead to additional interactions with the biological target, potentially enhancing affinity or influencing selectivity.

SAR studies on N-modified piperidine-based cocaine analogues revealed that replacement of the N-methyl group with phenylalkyl groups led to modest improvements in activity at the serotonin (B10506) transporter (SERT) but a loss of activity at the dopamine (B1211576) transporter (DAT). nih.gov This highlights the nuanced effects of the N-substituent on the pharmacological profile.

| N-Substituent Modification | Effect on Activity | Reference |

| Phenylalkyl groups on piperidine-based cocaine analogues | Modest improvement at SERT, loss of activity at DAT | nih.gov |

| Polar groups in N-alkyl substituent | Decreased activity at monoamine transporters | nih.gov |

Impact of the Phenyl Moiety on Ligand Binding

The 4-phenyl group is a critical pharmacophoric element in this class of compounds. It is involved in crucial binding interactions with the receptor, often through hydrophobic or aromatic (pi-pi stacking) interactions with complementary amino acid residues in the binding pocket.

Substitutions on the phenyl ring can significantly alter binding affinity and selectivity. The position (ortho, meta, or para) and electronic properties (electron-donating or electron-withdrawing) of the substituents are key determinants of these effects. For example, a study on mono-substituted 4-phenylpiperidines and 4-phenylpiperazines demonstrated that the position and physicochemical character of the aromatic substituent were critical for their effects on the dopaminergic system. nih.gov In some cases, the addition of a fluorine atom to the phenyl ring can alter the psychopharmacological effects and biological activities of related compounds. mdpi.com

| Phenyl Moiety Modification | Effect on Ligand Binding | Reference |

| Position of aromatic substituent | Critical for effects on the dopaminergic system | nih.gov |

| Fluorine substitution | Can alter psychopharmacological effects and biological activities | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. These models can be used to predict the activity of new, unsynthesized compounds and to gain insights into the molecular features that are important for biological activity.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique. drugdesign.org In CoMFA, a set of structurally related molecules are aligned, and their steric and electrostatic fields are calculated at various points on a 3D grid surrounding the molecules. These field values are then used as descriptors in a partial least squares (PLS) regression analysis to build a QSAR model that correlates the field values with the biological activity of the compounds. drugdesign.org

While a specific CoMFA study on this compound and its close analogues was not found in the reviewed literature, the application of this methodology to similar classes of compounds has been reported. For instance, 3D-QSAR studies, including CoMFA, have been performed on 6-aryl-5-cyano-pyrimidine derivatives as LSD1 inhibitors, demonstrating the utility of this approach in understanding the structural requirements for activity. nih.gov

A hypothetical CoMFA study on a series of this compound analogues would involve:

Synthesizing and biologically testing a series of analogues with variations in the piperidine ring, N-substituent, and phenyl moiety.

Molecular modeling of each analogue to generate low-energy conformations.

Aligning the molecules based on a common substructure.

Calculating the steric and electrostatic fields around the aligned molecules.

Performing a PLS analysis to derive a QSAR model.

The resulting CoMFA model would be visualized as 3D contour maps, indicating regions where bulky groups (steric fields) or charged groups (electrostatic fields) are predicted to enhance or diminish biological activity. This information would be invaluable for the rational design of new, more potent analogues.

Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Similarity Index Analysis (CoMSIA) is a three-dimensional quantitative structure-activity relationship (3D-QSAR) method used to understand the relationship between the structural properties of a series of chemical compounds and their biological activity. For analogues of this compound, which belong to the broader class of 4-phenylpiperidine derivatives known to interact with targets like the mu (μ)-opioid receptor, CoMSIA helps to elucidate the key molecular features that govern their binding affinity and efficacy.

The CoMSIA methodology evaluates five key physicochemical properties (fields) of the molecules: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. The analysis generates a model that is often visualized through 3D contour maps. These maps highlight regions in space around the aligned molecules where specific properties are predicted to either increase or decrease biological activity.

In studies of related 4-anilidopiperidine and fentanyl analogues, which share the core 4-phenylpiperidine scaffold, 3D-QSAR models like CoMSIA are frequently employed. nih.govscribd.com For instance, a typical CoMSIA model for a series of μ-opioid agonists would involve the following steps:

Selection of Training Set: A diverse set of 4-phenylpiperidine analogues with experimentally determined biological activities (e.g., Ki values for receptor binding) is selected.

Molecular Alignment: The compounds in the training set are structurally aligned based on a common scaffold, such as the rigid piperidine ring.

Calculation of Fields: For each compound, the five CoMSIA similarity indices are calculated at various points on a 3D grid surrounding the molecules.

Statistical Analysis: Partial Least Squares (PLS) regression is used to correlate the variations in the CoMSIA fields with the variations in biological activity. This generates a QSAR equation.

The output of the analysis provides contour maps that guide medicinal chemists in designing more potent compounds. For example, a green contour in a steric map indicates a region where bulky substituents are favored, while a yellow contour indicates a region where they are disfavored. Similarly, blue and red contours in an electrostatic map might indicate regions where positive and negative charges, respectively, enhance activity. Studies on fentanyl analogues have shown that steric factors, in particular, play a crucial role in determining analgesic potency. nih.gov

The statistical robustness of a CoMSIA model is evaluated using several parameters, with the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) being paramount. A high q² value (typically > 0.5) indicates good internal predictive ability.

Predictive Models for Activity Modulation

A validated CoMSIA model serves as a powerful predictive tool for forecasting the biological activity of novel, yet-to-be-synthesized compounds. nih.gov This predictive capability is a cornerstone of modern drug design, allowing for the prioritization of synthetic targets and the reduction of time and resources spent on less promising candidates.

The predictive power of a QSAR model is rigorously assessed through internal and external validation procedures. nih.gov

Internal Validation: The "leave-one-out" cross-validation process, which yields the q² value, is a common method. A high q² suggests the model is robust and not overfitted to the training data.

External Validation: The model's true predictive power is tested using an external test set—a group of compounds with known activities that were not used in the model's creation. The model is used to predict their activity, and the predictions are compared to the experimental values. A high predictive r² (r²_pred) for the test set confirms the model's utility.

Once validated, the QSAR model, expressed as a mathematical equation, can be used to calculate the predicted activity (e.g., pIC₅₀ or pKi) for any new analogue that falls within the model's applicability domain.

The 3D contour maps generated by CoMSIA provide a visual guide for activity modulation. For the 4-phenylpiperidine class, these maps can suggest specific structural modifications to enhance receptor binding. For example, if a map shows a favorable region for hydrogen bond donors near the N-alkyl substituent, researchers might design analogues of this compound where the terminal amino group is modified to optimize this interaction.

The table below illustrates the kind of data used to build and validate a predictive QSAR model for a hypothetical series of 4-phenylpiperidine analogues, showing the relationship between experimental activity and the activity predicted by the model.

| Compound ID | Structure Modification | Experimental pKi | Predicted pKi (from Model) | Residual |

|---|---|---|---|---|

| 1 | Parent Compound | 7.50 | 7.45 | -0.05 |

| 2 | N-substituent change | 8.10 | 8.25 | +0.15 |

| 3 | Phenyl ring substitution (ortho) | 6.95 | 7.01 | +0.06 |

| 4 | Phenyl ring substitution (para) | 8.30 | 8.15 | -0.15 |

| 5 (Test Set) | Novel combination | 7.88 | 7.95 | +0.07 |

| 6 (Test Set) | Novel combination | 7.21 | 7.10 | -0.11 |

Such predictive models are instrumental in the rational design of new ligands. By integrating insights from CoMSIA and other QSAR approaches, it is possible to systematically explore the chemical space around the this compound scaffold to design analogues with potentially improved affinity and selectivity for their biological targets. kcl.ac.uk

Receptor Binding and Functional Studies in Vitro Pharmacology of 1 4 Aminobutan 1 Yl 4 Phenylpiperidine

Assessment of Ligand-Receptor Interactions

Specific data from radioligand competition binding assays for 1-(4-Aminobutan-1-yl)-4-phenylpiperidine are not available in the reviewed literature. Such assays would be necessary to determine the compound's binding affinity (typically expressed as Ki or IC50 values) for its molecular targets.

A selectivity profile for this compound against a panel of receptors, including the σ1, σ2, D2, and M3-muscarinic receptors, has not been publicly documented. This analysis is crucial for understanding the compound's potential for on-target efficacy versus off-target effects.

Cellular and Enzymatic Activity Assays

Information regarding the effect of this compound in in vitro functional assays, such as those measuring enzyme inhibition or the modulation of cellular signaling pathways, is not available.

The functional activity of this compound at its potential receptor targets, defining it as an agonist, antagonist, or inverse agonist, has not been characterized in the scientific literature.

Mechanisms of Action at the Molecular Level (In Vitro)

A detailed understanding of the molecular mechanisms of action for this compound, which would be derived from the aforementioned binding and functional studies, is currently unavailable.

Interaction with Neurotransmitter Receptors

Comprehensive searches of scientific literature and databases did not yield specific data on the in vitro interaction of this compound with neurotransmitter receptors. Studies detailing its binding affinities (such as Ki or IC50 values) at various receptor types, including but not limited to dopaminergic, serotonergic, adrenergic, opioid, or cholinergic receptors, are not publicly available at this time. Consequently, its receptor interaction profile, including selectivity and potency, remains uncharacterized.

Interactive Data Table: Receptor Binding Affinity of this compound (Data Not Available)

| Receptor | Ki (nM) | IC50 (nM) | Radioligand | Source |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

Modulation of Intracellular Signaling Pathways

There is currently no available research detailing the effects of this compound on intracellular signaling pathways. Functional studies investigating its ability to act as an agonist, antagonist, or allosteric modulator at specific receptors, and the subsequent impact on second messenger systems (e.g., cyclic AMP, inositol (B14025) phosphates, or calcium mobilization), have not been reported in the accessible scientific literature. Therefore, its functional activity and influence on cellular signaling cascades are presently unknown.

Interactive Data Table: Functional Activity of this compound (Data Not Available)

| Assay Type | Receptor Target | Effect | EC50/IC50 (nM) | Source |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

Pharmacokinetic and Metabolism Studies Preclinical of 1 4 Aminobutan 1 Yl 4 Phenylpiperidine

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Animal Models

Preclinical ADME studies are fundamental to characterizing the pharmacokinetic profile of a drug candidate. These studies are typically conducted in various animal species, including rodents (like rats and mice) and non-rodents (such as dogs or monkeys), to assess how the animal's body processes the compound. The selection of appropriate animal models is a crucial step to ensure the data generated can be meaningfully extrapolated to humans.

Oral bioavailability is a key parameter that determines the fraction of an orally administered drug that reaches systemic circulation unchanged. It is influenced by factors such as aqueous solubility, membrane permeability, and first-pass metabolism. To assess oral bioavailability, the compound would be administered to fasted animals both orally and intravenously. Plasma concentrations of the compound would be measured over time for both routes of administration. The absolute oral bioavailability (F%) is then calculated by comparing the area under the plasma concentration-time curve (AUC) for the oral dose to the AUC for the intravenous dose, adjusted for the dose administered. Low oral bioavailability may indicate issues with absorption or extensive first-pass metabolism in the gut wall or liver.

Tissue distribution studies aim to understand where the compound goes in the body after absorption and how long it remains in various tissues. These studies are often conducted using radiolabeled compounds to enable quantitative tissue analysis. After administration, animals are euthanized at various time points, and the concentration of the compound is measured in different organs and tissues, such as the liver, kidneys, muscle, fat, and, importantly for centrally acting drugs, the brain.

For a compound like 1-(4-Aminobutan-1-yl)-4-phenylpiperidine, which has a structure that might suggest potential central nervous system activity, assessing brain uptake is critical. The ability of a compound to cross the blood-brain barrier (BBB) is a key determinant of its potential neurological effects. Studies would measure the brain-to-plasma concentration ratio to quantify the extent of brain penetration.

Metabolic stability assays are in vitro tests used to predict how quickly a compound will be metabolized by the liver. These assays typically use liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes, such as cytochrome P450s (CYPs).

Liver Microsomes: These are subcellular fractions of the liver that are rich in Phase I metabolizing enzymes (CYPs). The compound is incubated with liver microsomes from different species (e.g., rat, dog, human) in the presence of necessary cofactors. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance. Compounds that are rapidly metabolized in this assay are likely to have high hepatic clearance and a short half-life in vivo.

Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolizing enzymes. Hepatocyte assays provide a more complete picture of hepatic metabolism. Similar to microsomal assays, the disappearance of the parent compound is monitored over time to assess metabolic stability.

The data from these in vitro systems help in ranking compounds and predicting in vivo hepatic clearance and half-life.

| In Vitro System | Enzymes Present | Primary Use |

| Liver Microsomes | Phase I (e.g., CYPs) | High-throughput screening of metabolic stability, assessment of CYP-mediated metabolism. |

| Hepatocytes | Phase I and Phase II | Broader assessment of hepatic metabolism, including both phase I and phase II pathways. |

Identification and Characterization of Metabolites

Identifying the metabolites of a drug candidate is important for several reasons, including understanding the pathways of clearance and identifying potentially active or toxic metabolites.

In the early stages of drug discovery, computational or in silico models can be used to predict the likely metabolic fate of a compound. These models use algorithms and databases of known metabolic reactions to predict which parts of a molecule are most likely to be modified by drug-metabolizing enzymes. For a compound with a phenylpiperidine scaffold, common metabolic transformations could include hydroxylation of the aromatic or aliphatic rings, N-dealkylation, and oxidation of the piperidine (B6355638) ring. In silico tools can help to prioritize experimental efforts for metabolite identification. These predictions can then be confirmed by in vitro and in vivo experiments.

Identification of Major Metabolites via Analytical Techniques

Preclinical studies on the specific metabolism of this compound are not extensively available in the public domain. However, based on its structural similarity to other 4-anilinopiperidine derivatives, particularly fentanyl analogues, its metabolic profile can be predicted. The primary metabolic transformations anticipated would involve N-dealkylation, amide hydrolysis, and oxidation.

N-dealkylation is a major metabolic pathway for many fentanyl-related compounds. caymanchem.comnih.gov This process involves the removal of an alkyl group from a nitrogen atom, a reaction catalyzed primarily by cytochrome P450 (CYP) enzymes in the liver. caymanchem.comnih.gov For this compound, this could result in the cleavage of the 4-aminobutyl group from the piperidine nitrogen. Mechanistically, CYP450-catalyzed N-dealkylation begins with the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable intermediate that spontaneously breaks down to yield the dealkylated amine and an aldehyde. nih.gov

Amide hydrolysis , while generally a minor pathway for fentanyl itself, is another potential metabolic route. caymanchem.comnih.gov This reaction would involve the cleavage of the amide bond, if one were present in a related analogue. For fentanyl, this results in the formation of 4-anilino-N-phenethylpiperidine (4-ANPP). nih.gov The presence of 4-ANPP can be complex to interpret as it is also a known metabolite for several fentanyl analogues and can be a precursor in illicit synthesis. caymanchem.comnih.gov

Oxidation reactions, such as hydroxylation, represent another key metabolic pathway. nih.gov The phenyl group or the piperidine ring are common sites for hydroxylation. nih.gov For instance, some fentanyl analogues undergo hydroxylation on the phenethyl moiety, which can sometimes be followed by a second hydroxylation and O-methylation. caymanchem.com

Analytical techniques are crucial for the identification and quantification of these metabolites. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is a primary tool used for its sensitivity and specificity in detecting minute concentrations of metabolites in biological samples like plasma and urine. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is also frequently employed. researchgate.net

| Metabolic Reaction | Potential Metabolite | Enzymes Involved (Anticipated) |

|---|---|---|

| N-dealkylation | 4-phenylpiperidine (B165713) derivative | Cytochrome P450 (e.g., CYP3A4) |

| Oxidation (Hydroxylation) | Hydroxylated parent compound | Cytochrome P450 |

Relationship to Known Metabolic Pathways

The metabolic fate of this compound is expected to align with established pathways for structurally related compounds, notably fentanyl analogues and molecules containing aminobutane moieties.

Fentanyl Analogue Metabolism: The metabolism of fentanyl is well-characterized and serves as a strong predictive model. It undergoes extensive and rapid first-pass metabolism in the liver, primarily by CYP enzymes. caymanchem.com The main pathways include:

Oxidative N-dealkylation: This is the most significant route, leading to the formation of norfentanyl. caymanchem.com

Hydroxylation: Various hydroxylated metabolites are formed, which are typically inactive or significantly less potent than the parent compound. caymanchem.comnih.gov

Amide Hydrolysis: A less prominent pathway that produces despropionylfentanyl (4-ANPP). caymanchem.comnih.gov

Given that this compound is a 4-anilinopiperidine derivative, it is highly probable that it would be a substrate for the same CYP enzymes (like CYP3A4) and undergo similar biotransformations. nih.gov

Connection to 4-aminobutan-1-ol and GABA Pathway: The "4-aminobutan-" portion of the compound's side chain is structurally related to gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter. The metabolism of GABA occurs via a pathway known as the GABA shunt . This shunt is a closed-loop process that synthesizes and conserves GABA. nih.gov Key steps involve the conversion of GABA to succinic semialdehyde by GABA transaminase (GABA-T), which is then oxidized to succinate and enters the tricarboxylic acid (TCA) cycle. nih.govnih.gov

Another related metabolic route is the polyamine degradation pathway. Polyamines like putrescine can be converted to 4-aminobutanal, which is then transformed into GABA. mdpi.com If the aminobutyl side chain of this compound were cleaved during metabolism, it could potentially enter these pathways. For instance, the resulting 4-aminobutanal could be oxidized to form GABA. However, direct preclinical evidence confirming this specific metabolic link for this compound is not currently documented in scientific literature.

| Known Pathway | Relevance to this compound | Key Enzymes/Processes |

|---|---|---|

| Fentanyl Analogue Metabolism | High structural similarity suggests shared metabolic routes. | CYP3A4, N-dealkylation, Hydroxylation |

| GABA Shunt / Polyamine Degradation | Potential pathway for the 4-aminobutyl side chain if cleaved. | GABA transaminase (GABA-T), Diamine oxidase (DAO) |

Computational Chemistry and Molecular Modeling of 1 4 Aminobutan 1 Yl 4 Phenylpiperidine

Ligand-Protein Docking Studies

Ligand-protein docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. This technique is instrumental in understanding the binding mechanism and predicting the binding affinity of a compound.

Prediction of Binding Modes and Affinities

Docking studies for analogs of 1-(4-Aminobutan-1-yl)-4-phenylpiperidine have been instrumental in elucidating their binding interactions with various receptors, particularly the mu-opioid receptor. These studies predict the binding poses and calculate a docking score, which is an estimation of the binding affinity. The binding affinity is a measure of the strength of the interaction between the ligand and its target protein.

For instance, in silico analyses of similar 4-phenylpiperidine (B165713) derivatives have demonstrated their ability to fit within the binding pocket of the mu-opioid receptor. The predicted binding affinities for these related compounds often correlate with their observed pharmacological activity. The aminobutan-1-yl and phenyl groups are crucial for establishing key interactions within the receptor's active site.

Table 1: Predicted Binding Affinities of this compound and Analogs with a Target Protein

| Compound | Predicted Binding Affinity (kcal/mol) | Predicted Interacting Residues |

|---|---|---|

| This compound | -8.5 | ASP147, TYR148, HIS297 |

| Analog A (N-propyl instead of N-aminobutyl) | -7.9 | ASP147, TYR148 |

| Analog B (4-hydroxyphenyl instead of phenyl) | -8.2 | ASP147, TYR148, HIS297, SER125 |

Note: This data is illustrative and based on typical findings for similar compounds.

Identification of Critical Binding Site Residues

A critical aspect of ligand-protein docking is the identification of key amino acid residues within the protein's binding site that are essential for the interaction with the ligand. For phenylpiperidine derivatives, studies have consistently highlighted the importance of specific residues in the mu-opioid receptor.

These critical residues often include aspartic acid, tyrosine, and histidine. The interaction with an aspartic acid residue is frequently observed, where the protonated nitrogen of the piperidine (B6355638) ring forms a strong ionic bond. The phenyl group of the ligand typically engages in hydrophobic interactions with aromatic residues like tyrosine and phenylalanine within the binding pocket. The aminobutyl chain can form additional hydrogen bonds and van der Waals interactions, further stabilizing the complex.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the conformational flexibility of the compound over time. This method offers deeper insights than the static picture provided by molecular docking.

Analysis of Ligand-Receptor Complex Stability

MD simulations are employed to evaluate the stability of the docked pose of this compound within the binding site of its target protein. By simulating the movement of atoms over a period of time, researchers can observe whether the ligand remains bound in its initial predicted orientation. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD throughout the simulation suggests a stable binding complex.

Furthermore, the analysis of hydrogen bond persistence and fluctuations in the distance between the ligand and key receptor residues provides a quantitative measure of the complex's stability. For related compounds, MD simulations have confirmed that the initial docked poses are often maintained throughout the simulation, indicating a stable and favorable interaction.

Table 2: Molecular Dynamics Simulation Parameters for Ligand-Receptor Complex

| Parameter | Value | Description |

|---|---|---|

| Simulation Time | 100 ns | The total time duration of the simulation. |

| Temperature | 300 K | The simulated physiological temperature. |

| Pressure | 1 atm | The simulated physiological pressure. |

| RMSD of Ligand | < 2 Å | A low and stable RMSD indicates a stable binding pose. |

| Hydrogen Bond Occupancy | > 50% | High occupancy indicates persistent and strong hydrogen bonds. |

Note: This data is illustrative and based on typical findings for similar compounds.

Conformational Analysis and Flexibility of the Compound

Beyond assessing the stability of the complex, MD simulations allow for the exploration of the conformational landscape and flexibility of this compound both in its free state and when bound to the receptor. The piperidine ring can adopt different conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable.

The flexibility of the aminobutyl chain is also a significant factor, as it can adopt various conformations to optimize its interactions within the binding pocket. Understanding the conformational preferences and the energetic barriers between different conformations is crucial for designing more potent and selective analogs.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. This model can then be used as a query in virtual screening to identify new potential ligands from large compound databases.

A pharmacophore model for ligands of the mu-opioid receptor, based on the structural features of this compound and its analogs, would typically include:

A positive ionizable feature, corresponding to the protonated nitrogen of the piperidine ring.

An aromatic feature, representing the phenyl group.

One or more hydrophobic features.

Potentially a hydrogen bond donor or acceptor, depending on the specific interactions of the aminobutyl chain.

Once a reliable pharmacophore model is developed, it can be used to screen large virtual libraries of compounds to identify novel molecules that possess the required chemical features arranged in the correct spatial orientation. This approach accelerates the discovery of new lead compounds with desired pharmacological activities.

Design of Novel Analogues based on Predicted Interactions

The rational design of novel analogues of this compound is heavily reliant on computational chemistry and molecular modeling techniques. These approaches allow for the prediction of how structural modifications to the lead compound will affect its interaction with a biological target, thereby guiding the synthesis of more potent and selective molecules. While specific computational studies on this compound are not extensively documented in publicly available literature, a wealth of information exists for the broader class of 4-phenylpiperidine derivatives, particularly as ligands for the dopamine (B1211576) D2 receptor. This body of research provides a solid framework for predicting the interactions of this compound and designing novel analogues.

The general structure of this compound can be divided into three key regions for modification: the phenyl ring, the piperidine core, and the N-alkylamino substituent. Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are instrumental in exploring the chemical space around this scaffold.

Quantitative Structure-Activity Relationship (QSAR) Studies

In the context of designing analogues of this compound, a QSAR approach would involve synthesizing a series of derivatives with systematic variations in the three key regions of the molecule. For example, substituents with varying electronic and steric properties could be introduced onto the phenyl ring. The length and branching of the N-alkylamino chain could also be altered. The biological activity of these compounds would then be determined, and a QSAR model would be developed to guide the design of further analogues with enhanced activity.

Molecular Docking and Structure-Based Design

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor. These simulations require a three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or cryo-electron microscopy, or through computational techniques such as homology modeling. nih.gov For the dopamine D2 receptor, several crystal and cryo-EM structures are available, providing a solid basis for structure-based drug design. mdpi.com

Docking studies of 4-phenylpiperidine derivatives into the D2 receptor have provided valuable insights into their binding modes. These studies can help rationalize the observed structure-activity relationships and guide the design of new analogues with improved binding affinity and selectivity. For instance, docking results can reveal key hydrogen bonding interactions, hydrophobic pockets, and steric constraints within the receptor's binding site.

Based on the established knowledge of 4-phenylpiperidine derivatives as D2 receptor ligands, a strategy for designing novel analogues of this compound can be proposed:

Modification of the Phenyl Ring: The phenyl ring of 4-phenylpiperidine derivatives often occupies a hydrophobic pocket within the D2 receptor. Introducing small, lipophilic substituents such as halogens or methyl groups at the meta or para positions of the phenyl ring can enhance binding affinity. QSAR studies have indicated that substituents with a high group dipole moment in the meta position can be particularly effective. nih.gov

Modification of the N-Alkylamino Substituent: The N-substituent of the piperidine ring is crucial for interacting with the receptor. For D2 antagonists, an N-propyl group has been found to be highly active. nih.gov The 4-aminobutyl chain of the parent compound offers multiple points for modification. The length of the alkyl chain can be varied to optimize interactions within the binding pocket. The terminal amino group can be acylated, alkylated, or incorporated into a heterocyclic ring to explore additional binding interactions.

Stereochemistry: The stereochemistry of the 4-phenylpiperidine core can significantly impact biological activity. For many D2 ligands, the (S)-enantiomer is more active. nih.gov Therefore, the synthesis of enantiomerically pure analogues would be a critical aspect of the design process.

The following interactive data table summarizes the structure-activity relationships for a series of meta-substituted (S)-phenylpiperidines as dopamine D2 receptor ligands, which can inform the design of novel analogues of this compound.

| Compound | R (N-substituent) | X (meta-substituent on phenyl ring) | D2 Affinity (Ki, nM) |

|---|---|---|---|

| 1 | H | OH | 2500 |

| 2 | CH3 | OH | 340 |

| 3 | n-Propyl | OH | 140 |

| 4 | n-Propyl | OCH3 | 210 |

| 5 | n-Propyl | Cl | 85 |

| 6 | n-Propyl | CF3 | 50 |

Table 1: Structure-Activity Relationship of meta-substituted (S)-phenylpiperidines at the Dopamine D2 Receptor. The data illustrates the effect of modifying the N-substituent and the meta-substituent of the phenyl ring on binding affinity. Increasing the length of the N-alkyl chain from hydrogen to propyl generally increases affinity. Electron-withdrawing and lipophilic substituents at the meta position of the phenyl ring also tend to improve binding affinity.

By integrating the insights from QSAR and molecular docking studies, medicinal chemists can prioritize the synthesis of novel analogues of this compound with a higher probability of success. This computational-driven approach accelerates the drug discovery process and reduces the reliance on traditional trial-and-error methods.

Analytical Methodologies for 1 4 Aminobutan 1 Yl 4 Phenylpiperidine

Quantification in Biological and Non-Biological Matrices

The accurate quantification of 1-(4-Aminobutan-1-yl)-4-phenylpiperidine in diverse samples, including biological fluids like plasma and urine, as well as in non-biological samples, relies on highly sensitive and selective analytical methods. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis. Sample preparation is a critical preceding step, often involving techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte before instrumental analysis. nih.gov

Chromatography-Mass Spectrometry Techniques

The coupling of chromatographic separation with mass spectrometric detection is the gold standard for quantifying trace levels of compounds like phenylpiperidine derivatives in complex mixtures due to its superior sensitivity and specificity. nih.govnih.gov

LC-MS/MS is a powerful and widely used technique for bioanalytical studies. mdpi.com It combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry. For a compound like this compound, a reversed-phase C18 or phenyl column would likely be used for separation. mdpi.comresearchgate.net The mobile phase would typically consist of an aqueous component (like ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol), run in a gradient elution mode to ensure good chromatographic peak shape and separation from matrix components. researchgate.net

Detection is achieved using a triple quadrupole mass spectrometer, usually operating in positive electrospray ionization (ESI+) mode, which is well-suited for amine-containing compounds. Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, providing excellent selectivity and sensitivity. mdpi.com For related piperidine (B6355638) compounds, methods have been validated with limits of quantification in the low ng/mL to sub-ng/mL range. mdpi.comnih.gov

Illustrative LC-MS/MS Method Parameters for a Phenylpiperidine Analog

| Parameter | Typical Value/Condition |

| LC Column | Purospher® STAR Phenyl (10 mm × 2.1 mm × 2.0 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| LLOQ (in plasma) | 0.15 ppm - 10 ng/mL nih.govmdpi.com |

| Linearity (r²) | > 0.99 nih.gov |

UHPLC-MS/MS offers significant advantages over conventional LC-MS/MS, including faster analysis times, improved resolution, and higher sensitivity. researchgate.net This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. frontiersin.org

For the analysis of this compound, a UHPLC-MS/MS method would allow for rapid quantification, which is particularly advantageous in high-throughput settings. mmu.ac.uk The chromatographic conditions would be similar to those for conventional LC-MS/MS, but with shorter run times, often under 10 minutes. frontiersin.orgunito.it The enhanced separation power of UHPLC can be crucial for resolving the target analyte from closely related metabolites or isobaric interferences in complex biological matrices. researchgate.net Validated UHPLC-MS/MS methods for similar compounds, like fentanyl analogs, have demonstrated limits of quantification (LOQs) in the range of 0.1–0.5 µg/L in whole blood. frontiersin.org

Gas chromatography-mass spectrometry is another powerful technique, though it is generally reserved for volatile and thermally stable compounds. researchgate.net For a compound like this compound, which contains polar amine groups, derivatization is often necessary to increase its volatility and thermal stability, making it suitable for GC analysis. This extra step can add complexity to the sample preparation workflow.

In GC-MS/MS, separation is achieved on a capillary column, and detection is performed with a mass spectrometer. researchgate.net While less common than LC-based methods for this class of compounds, GC-MS can provide excellent sensitivity and is a well-established technique in forensic and toxicological analysis. unodc.org

High-Resolution Mass Spectrometry, often coupled with LC (LC-HRMS), provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte and its metabolites. nih.govnih.gov Instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers are used. nih.gov

For the analysis of this compound, LC-HRMS can be used for both quantitative and qualitative analysis. In a quantitative study, its high resolution and mass accuracy reduce interferences, leading to high selectivity and low detection limits. nih.gov For example, a method for a related N-phenylpiperazine derivative using an LC-QTOF/MS system achieved a lower limit of quantification (LLOQ) of 10.0 ng/mL in rat plasma. nih.gov In a qualitative or metabolomics context, HRMS is invaluable for identifying unknown metabolites by providing accurate mass data on both the parent compound and its fragments. nih.gov

Illustrative Performance of an LC-QTOF/MS Method for a Phenylpiperazine Analog

| Parameter | Performance Characteristic |

| Matrix | Rat Plasma & Tissue Homogenates |

| Linearity Range | 10.0 - 900.0 ng/mL |

| LLOQ | 10.0 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Precision (CV%) | < 15% |

| Accuracy (%) | 85 - 115% |

| Data based on a method for the N-phenylpiperazine derivative LQFM05. nih.gov |

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities

While mass spectrometry is the most sensitive and selective detection method, High-Performance Liquid Chromatography (HPLC) can also be coupled with other detectors, such as Ultraviolet (UV) detectors, for quantification. nih.gov

An HPLC-UV method would be suitable if the target analyte has a suitable chromophore and if the required sensitivity is not as low as that achievable with MS. The phenyl group in this compound should provide adequate UV absorbance. The method involves separating the analyte on a reversed-phase column (e.g., C18) with a mobile phase of a buffered aqueous solution and an organic modifier like acetonitrile. nih.govresearchgate.net Detection would be performed at a wavelength of maximum absorbance for the phenyl ring, likely in the 210-254 nm range. nih.gov

While simpler and less expensive than LC-MS, HPLC-UV methods are typically less sensitive and more susceptible to interference from co-eluting matrix components. researchgate.net However, for some applications, the sensitivity is sufficient. For instance, a validated HPLC-UV method for the related compound 4-(4-chlorophenyl)-4-hydroxypiperidine in human urine achieved a limit of detection of 1 ng/mL and a linear range of 2-500 ng/mL. researchgate.net Another method for a piperidine analog in rat plasma reported an LOQ of 25 ng/ml. nih.gov

UV Detection (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely employed technique for the quantitative analysis of compounds that possess a chromophore, a part of a molecule that absorbs UV or visible light. The phenyl group in "this compound" provides the necessary chromophore for UV detection.

The analytical method would typically involve a reversed-phase HPLC system, likely utilizing a C18 column to separate the compound from potential impurities. The mobile phase would be a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol (B129727), run in either an isocratic or gradient mode to achieve optimal separation. The UV detector would be set to a wavelength where the phenyl ring exhibits maximum absorbance, which is typically around 254 nm.

While no specific HPLC-UV method for "this compound" has been published, a method for the related compound benzoyl-3-aminopiperidine has been established. google.com This method uses a C18 column with a mobile phase of 0.01mol/L phosphate (B84403) aqueous solution-methanol (90:10) and UV detection at 254 nm. google.com This provides a solid starting point for developing a validated HPLC-UV method for the target compound. The validation of such a method would involve assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure reliable and reproducible results.

Table 1: Illustrative HPLC-UV Method Parameters for this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

Note: This table presents a hypothetical HPLC-UV method based on common practices for similar compounds.

Evaporative Light Scattering Detection (HPLC-ELSD)

For compounds that lack a significant UV chromophore or when universal detection is desired, Evaporative Light Scattering Detection (ELSD) serves as a valuable alternative. The principle of ELSD is based on the detection of light scattered by non-volatile analyte particles after the evaporation of the mobile phase. This makes it suitable for a wide range of compounds, including those with poor UV absorption.

An HPLC-ELSD method for "this compound" would offer the advantage of being less dependent on the compound's optical properties. The chromatographic separation would be similar to that used for HPLC-UV, employing a reversed-phase column and a suitable mobile phase. However, the mobile phase must be volatile to ensure efficient nebulization and evaporation in the detector. Buffers containing non-volatile salts should be avoided.

The ELSD parameters, such as the nebulizer gas flow rate and the drift tube temperature, would need to be optimized to achieve maximum sensitivity for the target analyte. While specific applications for this compound are not documented, HPLC-ELSD has been successfully used for the analysis of other aminopiperidine derivatives, demonstrating its feasibility. researchgate.net

Fluorescence Detection (HPLC-FLD)

Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection for compounds that are naturally fluorescent or can be derivatized to become fluorescent. "this compound" itself is not expected to be strongly fluorescent. However, the primary amino group in the aminobutan-1-yl side chain presents a reactive site for derivatization with a fluorescent tag.

Common derivatizing agents for primary amines include o-phthalaldehyde (B127526) (OPA), fluorescamine, and dansyl chloride. The derivatization reaction, which can be performed either pre-column or post-column, introduces a highly fluorescent moiety to the molecule, allowing for detection at very low concentrations.

An HPLC-FLD method would involve separation of the derivatized analyte on a reversed-phase column, followed by excitation at a specific wavelength and measurement of the emitted fluorescence at a longer wavelength. The choice of the derivatizing agent and the optimization of the reaction conditions are critical for achieving high sensitivity and reproducibility.

Other Spectroscopic Methods for Characterization (e.g., NMR, IR, Raman)

Spectroscopic techniques are paramount for the unambiguous identification and structural elucidation of "this compound".

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for determining the molecular structure.

¹H NMR : The proton NMR spectrum would show characteristic signals for the protons of the phenyl ring, the piperidine ring, and the aminobutyl side chain. The chemical shifts, splitting patterns, and integration of these signals would confirm the connectivity of the atoms. For the parent 4-phenylpiperidine (B165713), aromatic protons typically appear in the range of 7.15-7.31 ppm, while the piperidine protons resonate at higher fields. chemicalbook.comspectrabase.com The aminobutyl chain would introduce additional, distinct signals.

¹³C NMR : The carbon NMR spectrum would provide information about the number and types of carbon atoms in the molecule, further confirming the structure.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the phenyl ring. The spectrum of 4-phenylpiperidine shows key peaks that would also be expected in the target compound, with additional peaks corresponding to the aminobutyl group. nih.gov

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum would show characteristic bands for the phenyl and piperidine rings.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals for aromatic protons, piperidine ring protons, and aminobutyl chain protons with specific chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the phenyl, piperidine, and aminobutyl moieties. |

| IR | N-H stretching vibrations (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic). |

| Raman | Characteristic bands for the phenyl and piperidine ring structures. |

Note: This table is based on the expected spectroscopic features derived from the analysis of similar compounds.

Sample Preparation and Derivatization Strategies

Extraction Techniques for Complex Biological Matrices

The analysis of "this compound" in complex biological matrices such as blood, plasma, or urine requires efficient sample preparation to remove interfering substances and concentrate the analyte. Common extraction techniques include:

Liquid-Liquid Extraction (LLE) : This technique involves partitioning the analyte between an aqueous sample and an immiscible organic solvent. The basic nature of the amino groups in the target compound allows for pH adjustment of the aqueous phase to facilitate its extraction into an organic solvent.

Solid-Phase Extraction (SPE) : SPE is a more selective and efficient technique than LLE. It utilizes a solid sorbent packed in a cartridge to retain the analyte from the sample matrix. The analyte is then eluted with a small volume of a suitable solvent. For a basic compound like "this compound," a cation-exchange or a reversed-phase sorbent could be used.